N-(3-chloro-4-methylphenyl)-2-cyanoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

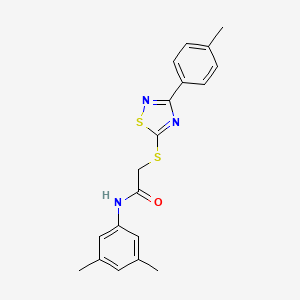

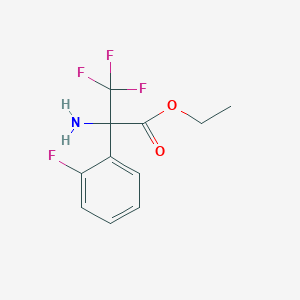

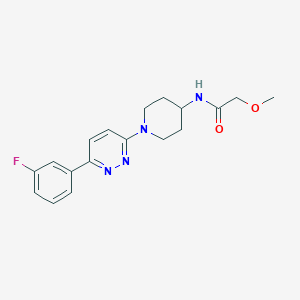

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide is a compound involved in the synthesis of various heterocyclic compounds with antimicrobial properties. One study demonstrated its use in creating new heterocyclic compounds incorporating a sulfamoyl moiety, which showed promising results as antimicrobial agents (Darwish et al., 2014). Similarly, it has been used in the synthesis of novel quinoline-thiazole derivatives with significant antibacterial and antifungal activities (Desai et al., 2012).

Photodegradation Studies

The compound has been studied in the context of photodegradation, particularly focusing on its behavior under actinic radiation. For instance, the photolysis of metolachlor, which includes this compound in its structure, was investigated to understand the production of monochloroacetic acid, a degradation product (Wilson & Mabury, 2000).

Material Science Applications

In material science, cyanoacetamides, including this compound, have been explored as curing agents for epoxy resins. These compounds showed potential in creating clear, tough solids with high mechanical strength and adhesion to metal surfaces (Renner et al., 1988).

Structural and Vibrational Studies

Structural and vibrational characteristics of related chloroacetamide compounds have been extensively studied using spectroscopic methods. These studies provide insight into the steric and electronic influences on the characteristic frequencies of the amide group in these compounds (Arjunan et al., 2009).

Drug Metabolism Research

The compound's related structures have been analyzed in the context of drug metabolism, particularly in liver microsomes. These studies contribute to understanding the metabolic pathways and potential toxicities of drugs containing chloroacetamide structures (Coleman et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-methylphenyl)-2-cyanoacetamide is the photosynthetic process in plants . This compound is applied to the foliage of plants, and its action seems to be particularly effective on certain species .

Mode of Action

This compound: interacts with its targets by inhibiting photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, preventing electron flow from Q A to Q B . This interruption of the photosynthetic electron transport chain is a key aspect of the compound’s mode of action .

Biochemical Pathways

The biochemical pathway primarily affected by This compound is photosynthesis . By inhibiting this pathway, the compound disrupts the plant’s ability to convert light energy into chemical energy, which has downstream effects on the plant’s growth and survival .

Pharmacokinetics

The ADME properties of This compound The compound’s effectiveness when applied to the foliage of plants suggests it may be readily absorbed and distributed within the plant .

Result of Action

The result of This compound ’s action is a disruption of the plant’s photosynthetic process . This leads to a decrease in the plant’s ability to produce energy, which can ultimately result in the death of the plant .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For example, the age of the plant at the time of application can affect the compound’s effectiveness, with older plants showing increased tolerance . .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-2-3-8(6-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBKZCLPLQHRBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2592781.png)

![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)

![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)

![7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2592796.png)

![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)